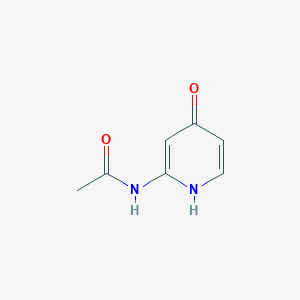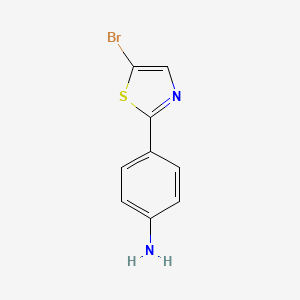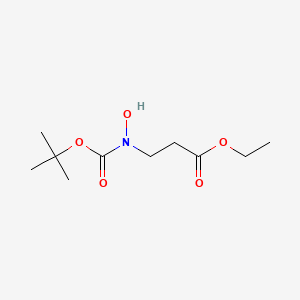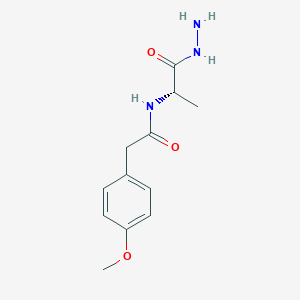
5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one: is a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of hydrazine with a suitable precursor. One common method involves the cyclization of hydrazine with formic acid or its derivatives under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The hydrazinyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted triazolones.
Scientific Research Applications
Chemistry: In chemistry, 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets in biological systems. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
5-Nitro-1,2,4-triazol-3-one: This compound is similar in structure but contains a nitro group instead of a hydrazinyl group. It is known for its use as an energetic material.
3-Nitro-1,2,4-triazol-5-one: Another similar compound with a nitro group, used in various applications including explosives and propellants.
4-Amino-3-isopropyl-1,2,4-triazolin-5-one: This compound has an amino group and is used in different chemical and industrial applications.
Uniqueness: The uniqueness of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one lies in its hydrazinyl group, which imparts distinct reactivity and properties compared to its nitro and amino analogs. This makes it a valuable compound for specific research and industrial applications where these unique properties are desired.
Properties
CAS No. |
5311-57-9 |
|---|---|
Molecular Formula |
C2H5N5O |
Molecular Weight |
115.09 g/mol |
IUPAC Name |
3-hydrazinyl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2H5N5O/c3-5-1-4-2(8)7-6-1/h3H2,(H3,4,5,6,7,8) |
InChI Key |
OZNGDVDQZVYLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=NN1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)




![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)

